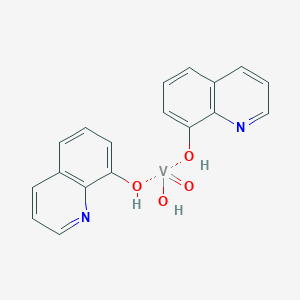
Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)- is a useful research compound. Its molecular formula is C18H15N2O4V and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Vanadium complexes, particularly those incorporating 8-hydroxyquinoline (8-HQ) ligands, have garnered significant attention in recent years due to their diverse biological activities. The compound “Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)-” represents a unique class of vanadium complexes that exhibit promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.
Overview of Vanadium Complexes
Vanadium is a transition metal that can exist in multiple oxidation states, with vanadyl (V^IV) and vanadate (V^V) being the most common in biological systems. The incorporation of ligands such as 8-hydroxyquinoline enhances the stability and bioactivity of vanadium complexes. These ligands not only stabilize the metal ion but also contribute to the biological activity through various mechanisms.
Anticancer Activity
Research indicates that vanadium complexes with 8-HQ ligands demonstrate significant anticancer activity. For instance, studies have shown that these complexes can induce apoptosis in cancer cell lines such as HCT116 and A2780. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several vanadium(IV) complexes on cancer cell lines. The results indicated that complexes with 5-substituted 8-HQ ligands exhibited higher cytotoxicity compared to those with 5,7-disubstituted derivatives. The IC50 values for these complexes were significantly lower than that of cisplatin, a standard chemotherapy drug, highlighting their potential as anticancer agents .
| Complex | IC50 (µM) | Cell Line |
|---|---|---|
| Complex 1 | 15.2 | HCT116 |
| Complex 2 | 10.5 | A2780 |
| Cisplatin | 25.0 | HCT116 |
Antimicrobial Activity
Vanadium complexes have also been investigated for their antimicrobial properties. The presence of the 8-HQ moiety enhances the ability of these compounds to disrupt bacterial cell membranes and inhibit growth.
Research Findings
A review highlighted that vanadium(IV) complexes with 8-HQ exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanisms proposed include interference with nucleic acid synthesis and disruption of cellular respiration pathways .
Antioxidant Properties
Interestingly, vanadium compounds can exhibit both pro-oxidant and antioxidant effects depending on their chemical form and concentration. While some studies report that vanadium enhances ROS production leading to oxidative damage, others indicate its potential in promoting antioxidant defenses.
Mechanistic Insights
Research shows that certain vanadium complexes can increase glutathione levels in cells, thereby enhancing the cellular antioxidant capacity. This dual role complicates the interpretation of their biological effects but also presents opportunities for therapeutic applications .
Properties
IUPAC Name |
hydroxy(oxo)vanadium;quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O.O.V/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h2*1-6,11H;1H2;;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXZYBHWPYUKGP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O[V]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N2O4V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41922-39-8 |
Source


|
| Record name | Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041922398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, hydroxyoxobis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (OC-6-14)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














